3-Pyridinediazonium

Azo-coupling Kinetics Dye synthesis

Use 3‑Pyridinediazonium (CAS 35332‑74‑2)—the only positional isomer that delivers exhaustive calixarene substitution, 100‑fold faster azo‑coupling, and predictable electrografting kinetics. Critical for sulfonylurea herbicides, 3‑chloropyridine building blocks, and high‑throughput azo‑dye synthesis. Substituting 2‑ or 4‑isomers causes low yields, partial reactions, or total failure. Confirm CAS 35332‑74‑2 when ordering.

Molecular Formula C5H4N3+
Molecular Weight 106.11 g/mol
CAS No. 35332-74-2
Cat. No. B14673259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinediazonium
CAS35332-74-2
Molecular FormulaC5H4N3+
Molecular Weight106.11 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)[N+]#N
InChIInChI=1S/C5H4N3/c6-8-5-2-1-3-7-4-5/h1-4H/q+1
InChIKeyYRAXWUBIFFTPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinediazonium (CAS 35332-74-2): A Heteroaromatic Diazonium Salt Intermediate for Herbicide Synthesis, Electrode Modification, and Azo-Coupling Reactions


3-Pyridinediazonium (CAS 35332-74-2) is a heteroaromatic diazonium salt belonging to the class of pyridine-derived diazonium cations. This compound is typically prepared via diazotization of 3-aminopyridine using sodium nitrite under acidic conditions at low temperature (0–5 °C) and is almost exclusively generated and used in situ due to its inherent instability [1][2]. The diazonium group (-N₂⁺) at the 3-position of the pyridine ring confers high electrophilic reactivity, enabling its use in diverse transformations including azo-coupling, dediazoniation, arylation of alcohols, and electrografting onto carbon electrodes [3][4][5]. The compound is a key intermediate in the industrial synthesis of pyridylsulfonylurea herbicides [6].

Why 3-Pyridinediazonium (CAS 35332-74-2) Cannot Be Readily Substituted by 2- or 4-Aminopyridine-Derived Diazonium Salts


In scientific procurement and experimental design, it is a critical error to assume that diazonium salts derived from 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine are interchangeable reagents. The position of the amino group on the pyridine ring fundamentally alters the electronic structure, stability, and reactivity of the resulting diazonium salt. As established by the quantitative evidence below, 2- and 4-pyridinediazonium salts exhibit markedly different (and often inferior) performance in key applications such as azo-coupling, electrografting, and industrial herbicide intermediate synthesis [1][2][3]. Furthermore, 3-pyridinediazonium demonstrates a unique mechanistic pathway in chlorodediazoniation reactions that distinguishes it from both its positional isomers and benzenediazonium salts [4]. Therefore, generic substitution based solely on the presence of a diazonium group will lead to failed reactions, low yields, or products with undesired substitution patterns.

3-Pyridinediazonium (CAS 35332-74-2): Comparative Performance Data vs. Positional Isomers and Benzenediazonium


Azo-Coupling Kinetics: 100-Fold Higher Rate Constant Compared to Benzenediazonium

In a comparative kinetic study of azo-coupling reactions with N-acetyl-H-acid, the diazonium salt derived from 3-aminopyridine exhibited a rate constant that was 100 times larger than that of a benzene diazonium compound under identical strong acidity conditions [1]. This demonstrates a profound and quantifiable difference in electrophilic reactivity.

Azo-coupling Kinetics Dye synthesis

Calixarene Functionalization: Exhaustive Substitution vs. Partial or No Reaction

A direct comparative study examined the coupling of diazonium salts derived from 2-, 3-, and 4-aminopyridine with calix[n]arenes (n=4,6,8). The 3-aminopyridine-derived diazonium salt yielded fully substituted tetrakis-, hexakis-, and octakis(pyridylazo)calix[n]arenes. In contrast, the 4-aminopyridine-derived salt gave only partially substituted products, and the 2-aminopyridine-derived salt showed no reaction whatsoever under identical experimental conditions [1].

Supramolecular chemistry Calixarenes Molecular receptors

Electrografting onto Glassy Carbon: Defined Kinetics for Optimized Surface Modification

The kinetics of 3-diazopyridinium cation formation and its subsequent hydrolytic decomposition were rigorously quantified by UV spectroscopy and NMR. The second-order rate constant for formation from 3-aminopyridine and sodium nitrite was measured as 550 ± 20 L mol⁻¹ s⁻¹ at 22 °C. The first-order rate constant for its hydrolysis to 3-hydroxypyridine was (53 ± 5) × 10⁻³ s⁻¹ at 22 °C [1]. This quantitative understanding allows precise optimization of electrografting protocols.

Electrografting Surface modification Glassy carbon electrodes

Mechanistic Divergence in Chlorodediazoniation: Radical Pathway vs. SNAr

In chlorodediazoniation reactions, the reactivity of the diazonium ion dictates the mechanism. 3-Pyridinediazonium tetrafluoroborate undergoes a nearly quantitative conversion to the corresponding aryl chloride via a pathway involving initial electron transfer to form an aryl radical intermediate. In stark contrast, 2-pyridinediazonium salts react via alternative mechanisms (possibly SNAr or cationic intermediates) and do not proceed through the radical pathway [1]. This mechanistic distinction has profound implications for reaction outcomes, side product formation, and compatibility with functional groups.

Chlorodediazoniation Sandmeyer reaction Mechanistic studies

Synthetic Utility: Crucial Intermediate for Agrochemical Pyridylsulfonylurea Herbicides

Patents from Syngenta (and predecessors) explicitly claim the use of pyridine-3-diazonium salts as key intermediates for the preparation of 3-substituted and 2,3-disubstituted pyridines, which are ultimately converted into commercially important pyridylsulfonylurea herbicides [1][2]. The regiochemistry of the diazonium group at the 3-position is essential for constructing the specific substitution pattern required for herbicide activity.

Herbicide synthesis Agrochemical intermediates Pyridylsulfonylureas

Where 3-Pyridinediazonium (CAS 35332-74-2) Delivers Quantifiable Advantage: Optimal Use Cases


High-Throughput Azo-Dye Synthesis and Bioconjugation

The 100-fold greater rate constant of 3-pyridinediazonium in azo-coupling reactions with N-acetyl-H-acid [1] makes it the reagent of choice for applications where reaction speed is paramount. This includes high-throughput synthesis of azo dyes for combinatorial chemistry, rapid bioconjugation of pyridine handles to proteins or nucleic acids, and continuous flow chemistry setups where residence time is limited. Procurement of this specific diazonium salt enables significantly reduced cycle times compared to using benzenediazonium alternatives. [1]

Complete Functionalization of Calixarene Macrocycles for Supramolecular Receptors

For researchers developing calix[n]arene-based molecular receptors, ion-selective filters, or catalysts, the use of 3-pyridinediazonium is mandatory to achieve exhaustive substitution. As demonstrated, only the 3-isomer provides fully substituted tetrakis-, hexakis-, and octakis(pyridylazo)calix[n]arenes, while the 4-isomer gives partial substitution and the 2-isomer fails to react [1]. Selecting 3-pyridinediazonium avoids wasted synthesis time and costly calixarene starting materials. [1]

Optimized Electrografting of Pyridine Moieties onto Carbon Electrodes

The detailed kinetic parameters for 3-diazopyridinium cation formation (550 ± 20 L mol⁻¹ s⁻¹) and decomposition (53 ± 5 × 10⁻³ s⁻¹) at 22 °C [1] provide a unique advantage for electrochemists. These values allow for rational design of electrografting protocols—specifically, minimizing diazotization time to prevent hydrolysis and maximize surface coverage. This quantitative predictability is not available for most other diazonium salts and is critical for producing reproducible, high-performance modified electrodes for sensors or electrocatalysis. [1]

Radical-Based Synthesis of 3-Chloropyridine Derivatives

The distinct radical-mediated chlorodediazoniation pathway of 3-pyridinediazonium [1] provides a high-yielding route to 3-chloropyridines. This method is mechanistically orthogonal to the SNAr or cationic pathways followed by the 2-isomer, offering chemists a complementary synthetic tool. Procurement of 3-pyridinediazonium is essential for executing this specific radical chlorination strategy, particularly when the target is a 3-chloro-substituted pyridine building block for medicinal chemistry or agrochemical synthesis. [1]

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